molecular formula C17H18N5O+ B054524 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium CAS No. 120722-00-1

8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium

Cat. No. B054524
M. Wt: 308.36 g/mol
InChI Key: DQDJEDCCLRCCEB-UHFFFAOYSA-N
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Description

“8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium”, also known as m-ATIP, has been identified as a photoaffinity label for the lumenal K+ site of the gastric (H+ + K+)-ATPase . It is one of the seven azido derivatives based upon the reversible K+ site inhibitor SCH 28080 .


Chemical Reactions Analysis

In the absence of UV irradiation, m-ATIP inhibited K+ -stimulated ATPase activity in lyophilized gastric vesicles competitively with respect to K+, with a Ki value of 2.4 microM at pH 7.0 .

properties

IUPAC Name

8-[(3-azidophenyl)methoxy]-1,2,3-trimethylimidazo[1,2-a]pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N5O/c1-12-13(2)22-9-5-8-16(17(22)21(12)3)23-11-14-6-4-7-15(10-14)19-20-18/h4-10H,11H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDJEDCCLRCCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=C2N1C=CC=C2OCC3=CC(=CC=C3)N=[N+]=[N-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N5O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152975
Record name 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium

CAS RN

120722-00-1
Record name 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120722001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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